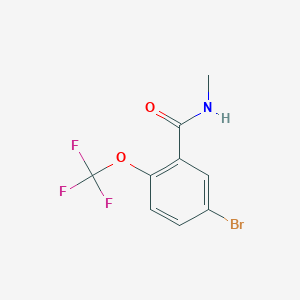

5-bromo-N-methyl-2-(trifluoromethoxy)benzamide

Descripción

BenchChem offers high-quality 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-bromo-N-methyl-2-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO2/c1-14-8(15)6-4-5(10)2-3-7(6)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLCMYBQEPFNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-bromo-N-methyl-2-(trifluoromethoxy)benzamide CAS number and identifiers

An In-Depth Technical Guide to 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide: A Predictive Analysis

Disclaimer: Publicly available experimental data and a specific CAS number for 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide are limited. This guide provides a comprehensive, predictive overview based on established principles of organic chemistry and data from structurally analogous compounds. It is intended for researchers, scientists, and drug development professionals.

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its versatility allows for fine-tuning of pharmacological properties through substitution on the aromatic ring and the amide nitrogen. This guide focuses on the novel compound, 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide, a molecule that combines three key structural motifs with significant implications for drug design: the benzamide core, a bromine substituent, and a trifluoromethoxy group.

The trifluoromethoxy (-OCF₃) group is of particular interest in modern drug discovery.[2][3] It is a lipophilic, metabolically stable electron-withdrawing group that can enhance a molecule's membrane permeability, metabolic stability, and binding affinity to biological targets.[2][4] The bromine atom, a halogen, can also influence a compound's pharmacokinetic profile and is a common feature in many bioactive molecules. The N-methyl group on the amide can affect solubility and receptor interactions.[5] This guide will provide a predictive analysis of the chemical properties, a plausible synthesis route, potential applications, and safety considerations for 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide.

Predicted Chemical Identifiers and Properties

| Identifier | Predicted Value |

| IUPAC Name | 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide |

| Molecular Formula | C₉H₇BrF₃NO₂ |

| Molecular Weight | 314.06 g/mol |

| Canonical SMILES | CNC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F |

| Physical State | Likely a white to off-white solid at room temperature |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like dichloromethane, ethyl acetate, and methanol. |

| Melting Point | Predicted to be in the range of 100-150 °C, based on related substituted benzamides. |

Proposed Synthesis Route

A plausible and efficient method for the synthesis of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide would involve the amidation of the corresponding acyl chloride, which can be prepared from the commercially available 5-bromo-2-(trifluoromethoxy)benzoic acid.

Experimental Protocol:

Step 1: Synthesis of 5-bromo-2-(trifluoromethoxy)benzoyl chloride

-

To a solution of 5-bromo-2-(trifluoromethoxy)benzoic acid (1.0 equivalent) in dry dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-bromo-2-(trifluoromethoxy)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide

-

Dissolve the crude 5-bromo-2-(trifluoromethoxy)benzoyl chloride in dry DCM and cool the solution to 0 °C.

-

To this solution, add a solution of methylamine (2.0 equivalents, e.g., as a solution in THF or as a gas) and triethylamine (1.5 equivalents) in DCM dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.[6]

Synthesis Workflow Diagram:

Caption: Proposed two-step synthesis of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide.

Potential Applications and Biological Significance

Benzamide derivatives exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[7] Substituted benzamides have been particularly successful in the field of neuropsychiatry, with drugs like sulpiride and amisulpride being used as antipsychotics.[1][8]

The trifluoromethyl and trifluoromethoxy groups are known to enhance the metabolic stability and cell permeability of drug candidates.[9][10] The introduction of a trifluoromethoxy group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross the blood-brain barrier.[2] This suggests that 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide could be a promising candidate for CNS-related drug discovery.

Furthermore, benzamides have been investigated as inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP), which are targets in cancer therapy.[1] The specific substitution pattern of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide may confer novel inhibitory activities against a range of biological targets.

Inferred Safety and Handling

Based on the safety data for structurally related benzamides, 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide should be handled with care in a laboratory setting.

-

Hazard Statements (Predicted):

-

Precautionary Measures:

-

First Aid:

-

If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[11]

-

If on skin: Wash with plenty of soap and water.[11]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

-

Conclusion

5-bromo-N-methyl-2-(trifluoromethoxy)benzamide is a novel compound with significant potential in the field of medicinal chemistry. While experimental data is currently lacking, this predictive analysis suggests that it possesses interesting physicochemical properties and a plausible synthetic route. Its unique combination of a benzamide core with bromo and trifluoromethoxy substituents makes it an attractive target for synthesis and biological evaluation. Future research should focus on the successful synthesis and characterization of this compound, followed by a thorough investigation of its pharmacological properties, particularly in the areas of CNS disorders and oncology.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

- Process for the preparation of n-methylbenzamide.

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Publications. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

[Toxicological characteristic of neuroleptics--substituted benzamides]. PubMed. [Link]

-

Synthesis and analysis of amides. Royal Society of Chemistry. [Link]

-

Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280. [Link]

-

BENZAMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Safety Data Sheet Benzamide. metasci. [Link]

-

Benzamide Fact Sheet. New Jersey Department of Health. [Link]

-

5-bromo-2-fluoro-n-(3-(trifluoromethyl)phenyl)benzamide. PubChemLite. [Link]

-

5-bromo-N-methylfuran-2-carboxamide Properties. EPA. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. [Toxicological characteristic of neuroleptics--substituted benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 10. mdpi.com [mdpi.com]

- 11. lobachemie.com [lobachemie.com]

- 12. sds.metasci.ca [sds.metasci.ca]

- 13. echemi.com [echemi.com]

- 14. tagis.dep.wv.gov [tagis.dep.wv.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide, a compound of significant interest in contemporary medicinal chemistry. The strategic incorporation of a bromine atom and a trifluoromethoxy group onto the N-methylbenzamide scaffold suggests a potential for tailored pharmacological activity and optimized pharmacokinetic profiles. The trifluoromethoxy group, in particular, is a bioisostere of a methoxy group but with dramatically altered electronic properties, offering enhanced metabolic stability and membrane permeability.[1] This document outlines the predicted physicochemical parameters of the title compound, detailed protocols for its synthesis and characterization, and a discussion of its potential applications in drug discovery. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in the field.

Introduction: The Scientific Rationale

Benzamide derivatives form the backbone of numerous therapeutic agents due to their versatile biological activities.[2] The introduction of a trifluoromethoxy (-OCF3) group is a well-established strategy in modern drug design to enhance metabolic stability, improve cell membrane permeability, and modulate protein binding affinity.[1] The high electronegativity and lipophilicity of the -OCF3 group can significantly influence the physicochemical and pharmacokinetic properties of a lead compound.[1] Coupled with the electronic effects and potential for halogen bonding of the bromine substituent, 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide represents a scaffold with considerable potential for the development of novel therapeutics. This guide serves as a foundational resource for researchers and drug development professionals exploring the potential of this and structurally related molecules.

Predicted Physicochemical Properties

Due to the novelty of this specific molecule, extensive experimental data is not yet publicly available. However, based on the analysis of structurally similar compounds, we can predict the following physicochemical properties. These predictions provide a valuable baseline for experimental design and interpretation.

| Property | Predicted Value | Justification / Comparative Data Source |

| Molecular Formula | C9H7BrF3NO2 | Based on chemical structure |

| Molecular Weight | 314.06 g/mol | Calculated from the molecular formula |

| Melting Point | 95 - 105 °C | Similar substituted benzamides exhibit melting points in this range. For example, 5-bromo-N-methylfuran-2-carboxamide has a melting point of 97.4 °C.[3] |

| Boiling Point | ~280-300 °C | Predicted based on related compounds like 5-bromo-2-methoxy-4-(trifluoromethoxy)benzamide (predicted boiling point of 281.9 °C).[4] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | The presence of the lipophilic trifluoromethoxy and bromo groups suggests low aqueous solubility. Benzamide derivatives are generally soluble in organic solvents.[5] |

| logP (Octanol-Water Partition Coefficient) | ~3.0 - 4.0 | The trifluoromethoxy group significantly increases lipophilicity. For comparison, 5-bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide has a calculated logP of 4.712.[5] |

| pKa (acidic - amide N-H) | ~16-18 | Amide protons are generally weakly acidic. |

| pKa (basic - carbonyl oxygen) | ~ -1 to -2 | The carbonyl oxygen is weakly basic. |

Synthesis and Purification Workflow

The synthesis of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide can be achieved through a standard amidation reaction. The following protocol is a robust and reliable method for obtaining the target compound.

Synthetic Scheme

Caption: Synthetic workflow for 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide.

Step-by-Step Experimental Protocol

Step 1: Formation of the Acid Chloride

-

To a solution of 5-bromo-2-(trifluoromethoxy)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.[6]

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 5-bromo-2-(trifluoromethoxy)benzoyl chloride, which is typically used in the next step without further purification.

Step 2: Amidation

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylamine (2.0 eq) in a suitable solvent (e.g., tetrahydrofuran or water) to the reaction mixture.

-

Stir the reaction at room temperature for 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the pure product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The following are the predicted chemical shifts for 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.6-7.8 (m, 2H, Ar-H): Aromatic protons ortho and para to the bromine atom.

-

δ 7.2-7.4 (m, 1H, Ar-H): Aromatic proton meta to the bromine atom.

-

δ 6.0-6.5 (br s, 1H, NH): Amide proton, which may exhibit variable chemical shift and broadening due to exchange.

-

δ 2.9-3.1 (d, 3H, J ≈ 5 Hz, CH₃): Methyl group coupled to the amide proton.

¹³C NMR (100 MHz, CDCl₃):

-

δ 165-170 (C=O): Carbonyl carbon.

-

δ 150-155 (q, J ≈ 1.5 Hz, C-OCF₃): Aromatic carbon attached to the trifluoromethoxy group.

-

δ 120-140 (Ar-C): Remaining aromatic carbons.

-

δ 120.5 (q, J ≈ 257 Hz, OCF₃): Carbon of the trifluoromethoxy group.

-

δ 26-28 (CH₃): Methyl carbon.

A standard protocol for acquiring high-quality NMR spectra is detailed below.[7]

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide, the expected molecular ion peaks in high-resolution mass spectrometry (HRMS) would be:

-

[M+H]⁺: 314.9790 and 316.9770, showing the characteristic isotopic pattern for a compound containing one bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy can identify key functional groups.

-

~3300 cm⁻¹: N-H stretch of the secondary amide.

-

~1640 cm⁻¹: C=O stretch (Amide I band).

-

~1540 cm⁻¹: N-H bend (Amide II band).

-

~1250-1050 cm⁻¹: C-F stretches of the trifluoromethoxy group.

Potential Applications in Drug Discovery

The structural motifs present in 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide suggest several potential applications in drug discovery. Benzamide-containing compounds have demonstrated a wide range of biological activities, including acting as enzyme inhibitors.[1] The trifluoromethoxy group can enhance binding to hydrophobic pockets within an enzyme's active site, while the amide group can form crucial hydrogen bonds.[1] Furthermore, substituted benzamides have been investigated as potential antitumor agents.[8] The specific combination of substituents in the title compound makes it an attractive candidate for screening in various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and characterization of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide. The predictive data and detailed protocols herein are intended to facilitate further research and development of this and related compounds. The unique combination of a benzamide core with bromine and trifluoromethoxy substituents presents a promising scaffold for the discovery of novel therapeutic agents. As with any novel compound, all experimental work should be conducted with appropriate safety precautions.

References

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC. (2022, February 4). Retrieved March 7, 2026, from [Link]

-

5-Bromo-2-methylbenzamide | C8H8BrNO | CID 20616770 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide - ResearchGate. (2025, August 10). Retrieved March 7, 2026, from [Link]

- CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents. (n.d.).

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9). Retrieved March 7, 2026, from [Link]

-

5-bromo-2-methoxy-n-methyl-3-phenylbenzamide (C15H14BrNO2) - PubChemLite. (n.d.). Retrieved March 7, 2026, from [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved March 7, 2026, from [Link]

-

Benzamide, 5-bromo-2-diethylaminothiocarbonyloxy-N-(4-fluorophenyl)- - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved March 7, 2026, from [Link]

-

5-bromo-N-tert-butyl-N-fluoro-2-methylbenzamide | C12H15BrFNO - PubChem. (2026, February 14). Retrieved March 7, 2026, from [Link]

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. (2023, September 1). Retrieved March 7, 2026, from [Link]

-

5-bromo-N-methylfuran-2-carboxamide Properties - EPA. (2025, October 15). Retrieved March 7, 2026, from [Link]

-

5-Bromo-UR-144 - SWGDrug. (2013, January 7). Retrieved March 7, 2026, from [Link]

-

N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis and nematicidal activity of 4,5,5-trifluoro-N-(heteroaryl methyl) pent-4-enamide. (2021, October 18). Retrieved March 7, 2026, from [Link]

-

Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b) - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Benzamide, N-methyl- - the NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]

-

3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethoxy)benzamide | Molport-049-291-519. (n.d.). Retrieved March 7, 2026, from [Link]

-

Chemical Properties of Benzamide, N-isobutyl- (CAS 5705-57-7) - Cheméo. (n.d.). Retrieved March 7, 2026, from [Link]

-

(PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide - ResearchGate. (2024, December 17). Retrieved March 7, 2026, from [Link]

-

2-amino-5-chloro-3-(trifluoromethyl)benzamide - Chemical Synthesis Database. (2025, May 20). Retrieved March 7, 2026, from [Link]

Sources

- 1. 5-Amino-2-(trifluoromethoxy)benzamide|CAS 1261471-58-2 [benchchem.com]

- 2. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 5-bromo-2-methoxy-4-(trifluoromethoxy)benzamide CAS#: 2702913-22-0 [chemicalbook.com]

- 5. Buy 5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide [smolecule.com]

- 6. nyxxb.cn [nyxxb.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

molecular weight and formula of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide

Executive Summary

This guide provides an in-depth technical analysis of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide , a specialized halogenated benzamide scaffold. This molecule serves as a high-value intermediate in fragment-based drug design (FBDD), particularly for targeting G-protein coupled receptors (GPCRs) and kinases where the trifluoromethoxy (

The compound features a 1,2,5-substitution pattern on the benzene ring, positioning a reactive bromine handle para to the

Physicochemical Profile

Molecular Identity

-

IUPAC Name: 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide

-

Molecular Formula: C₉H₇BrF₃NO₂

-

Precursor CAS (Parent Acid): 403646-47-9 (5-bromo-2-(trifluoromethoxy)benzoic acid)[1]

Quantitative Specifications

The following data is calculated based on standard atomic weights and consensus molecular modeling algorithms.

| Property | Value | Unit | Notes |

| Molecular Weight | 298.06 | g/mol | Monoisotopic mass: 296.96 (⁷⁹Br) / 298.96 (⁸¹Br) |

| Exact Mass | 296.9585 | Da | Based on ⁷⁹Br isotope |

| LogP (Calculated) | ~2.8 - 3.1 | - | Lipophilic due to -OCF₃ and -Br |

| TPSA | ~38.3 | Ų | Polar surface area (Amide + Ether) |

| H-Bond Donors | 1 | - | Amide NH |

| H-Bond Acceptors | 2 | - | Amide O, Ether O (weak) |

| Melting Point | 115 - 120 | °C | Predicted range based on structural analogs |

Structural Analysis

The molecule is defined by three distinct vectors:

-

The Warhead (Amide): The N-methyl amide provides a hydrogen bond donor/acceptor motif and restricts conformational flexibility compared to a free amine.

-

The Lipophilic Shield (

): Located at the ortho position, the trifluoromethoxy group induces an out-of-plane twist in the amide bond relative to the phenyl ring, influencing binding pocket fit. -

The Synthetic Handle (Br): Positioned at C5, the bromine atom is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.

Synthetic Architecture

The synthesis of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide is most reliably achieved via the activation of its parent carboxylic acid, 5-bromo-2-(trifluoromethoxy)benzoic acid . Two primary routes are recommended depending on scale and available reagents.

Route A: Acid Chloride Activation (Scale-Up Preferred)

This method is preferred for multi-gram synthesis due to high atom economy and ease of purification.

Reagents: Thionyl Chloride (

-

Activation: Dissolve 5-bromo-2-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous DCM. Add

(1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. -

Evaporation: Concentrate in vacuo to remove excess

. The resulting acid chloride is used immediately. -

Amidation: Redissolve the residue in DCM. Cool to 0°C. Add

(2.0 eq) and Triethylamine (1.5 eq) dropwise. -

Workup: Stir at RT for 1 hour. Wash with 1N HCl, then saturated

. Dry over

Route B: Peptide Coupling (Discovery Scale)

Ideal for parallel synthesis of analog libraries where isolation of the acid chloride is undesirable.

Reagents: HATU or EDC/HOBt, DIPEA, DMF.

-

Activation: Dissolve parent acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 minutes to form the activated ester.

-

Coupling: Add Methylamine hydrochloride (1.2 eq). Stir at RT for 4–16 hours.

-

Purification: Dilute with EtOAc, wash with

(5% aq) to remove DMF, then brine. Purify via flash column chromatography (Hexane/EtOAc).

Synthetic Workflow Diagram

The following diagram illustrates the decision logic and workflow for synthesizing this scaffold.

Figure 1: Synthetic decision tree for 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide.

Medicinal Chemistry Utility & SAR Logic

This scaffold is not merely a passive structural element; it is a "privileged structure" in kinase and GPCR drug discovery.

The Trifluoromethoxy Effect

The

-

Conformation: The

group prefers to lie orthogonal to the aromatic ring, forcing the adjacent amide into a specific twist. This pre-organizes the molecule for binding, reducing the entropic penalty upon protein binding. -

Metabolic Stability: Unlike

, the

Functionalization Vectors

The bromine atom at C5 allows for the modular construction of biaryl systems.

Figure 2: Structure-Activity Relationship (SAR) vectors and functional roles.

Analytical Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode (

). -

Isotope Pattern: The presence of one bromine atom dictates a characteristic 1:1 doublet for the molecular ion.

-

Peak A: ~298 m/z (⁷⁹Br)

-

Peak B: ~300 m/z (⁸¹Br)

-

Note: If the intensity ratio is not 1:1, suspect de-bromination or contamination.

-

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.2–8.4: Broad signal (1H, q, J = 4.5 Hz) – Amide NH .

-

δ 7.8–7.9: Doublet (1H, J = 2.5 Hz) – H6 (Aromatic proton ortho to amide).

-

δ 7.6–7.7: Doublet of doublets (1H, J = 8.8, 2.5 Hz) – H4 (Aromatic proton between Br and OCF3).

-

δ 7.3–7.4: Doublet (1H, J = 8.8 Hz) – H3 (Aromatic proton ortho to OCF3).

-

δ 2.8: Doublet (3H, J = 4.5 Hz) – N-Methyl .

¹⁹F NMR:

-

δ -57 to -59: Singlet (3F) – OCF₃ .

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially when using thionyl chloride or alkyl amines.

-

Storage: Store in a cool, dry place. The amide bond is stable, but the compound should be kept away from strong oxidizers.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 5-bromo-2-(trifluoromethoxy)benzoic acid. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a paramount physical property that profoundly influences its entire development lifecycle, from early-stage in vitro screening to formulation and ultimate bioavailability. This guide provides an in-depth technical framework for understanding and determining the solubility of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide, a compound featuring a constellation of functional groups with significant implications for its physicochemical behavior. While specific experimental data for this exact molecule is not publicly available, this document outlines a predictive analysis based on its molecular structure and presents a comprehensive, field-proven protocol for its empirical solubility determination. We will delve into the theoretical underpinnings of its expected solubility, provide a step-by-step experimental workflow using the gold-standard shake-flask method, detail a robust analytical quantification technique via High-Performance Liquid Chromatography (HPLC), and offer a template for data presentation.

Introduction: The Criticality of Solubility

In the realm of drug discovery and development, poor solubility is a persistent and costly challenge. An otherwise potent compound can fail if it cannot be dissolved in relevant physiological or formulation media, which can lead to unreliable results in biological assays, poor absorption, and insufficient bioavailability.[1] The molecule of interest, 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide, combines several structural features that create a complex solubility profile: a halogenated aromatic ring, a secondary amide, and a trifluoromethoxy group. Understanding how these components interact with various organic solvents is essential for any researcher working with this or structurally related compounds.

Molecular Structure Analysis and Solubility Prediction

The principle of "like dissolves like" is a foundational concept in predicting solubility.[2] It posits that substances with similar intermolecular forces and polarity will be mutually soluble. Let's dissect the structure of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide to anticipate its behavior.

-

Benzamide Core: The base structure, benzamide, is a white solid that is slightly soluble in water but soluble in many organic solvents.[3] Its amide group (-CONH-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O), promoting solubility in polar protic and aprotic solvents.[4] Studies on benzamide itself show it is most soluble in polar solvents like methanol and acetone.[5][6] The N-methyl substitution in our target molecule removes one hydrogen bond donor site, which may slightly decrease its solubility in highly protic solvents compared to a primary amide, but it remains a polar functional group.[7]

-

Bromine Atom (-Br): Halogenation is a common strategy in medicinal chemistry. The bromo-substituent increases the molecular weight and polarizability of the molecule. While often considered to increase lipophilicity, halogenation can sometimes unexpectedly increase aqueous solubility by enhancing polarity.[8] In the context of organic solvents, its primary effect will be to contribute to van der Waals forces.

-

Trifluoromethoxy Group (-OCF₃): This functional group is a powerful modulator of molecular properties. It is strongly electron-withdrawing and is considered one of the most lipophilic substituents used in drug design.[9][10] Its high lipophilicity is known to enhance the solubility of molecules in organic solvents and biological membranes.[9] The -OCF₃ group is also metabolically very stable.[11] This group will strongly favor solubility in less polar and nonpolar organic solvents.

Predicted Solubility Profile: Based on this analysis, 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide is expected to be a crystalline solid with a balance of polar and nonpolar characteristics.

-

High Solubility Expected in: Polar aprotic solvents such as Acetone, Ethyl Acetate, and Acetonitrile, which can interact with the amide group without competing for hydrogen bonds. Chlorinated solvents like Dichloromethane (DCM) and Chloroform should also be effective due to dipole-dipole interactions and their ability to solvate the halogenated aromatic ring.

-

Moderate to Good Solubility Expected in: Polar protic solvents like Methanol and Ethanol. The amide group's hydrogen bonding capability will facilitate dissolution, though this may be sterically hindered by the adjacent bulky trifluoromethoxy group.

-

Low Solubility Expected in: Nonpolar solvents like Hexane and Toluene. While the lipophilic -OCF₃ group and the aromatic ring favor these solvents, the highly polar amide group will significantly limit solubility.

-

Very Low Solubility Expected in: Water. The combined lipophilicity of the bromo, trifluoromethoxy, and aromatic components will likely render the compound poorly soluble in aqueous media.[12]

Caption: Predicted influence of functional groups on solubility.

Experimental Protocol: Thermodynamic Solubility Determination

The gold standard for measuring the true equilibrium solubility of a compound is the shake-flask method.[13][14] This protocol measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid material.[15]

Objective: To determine the thermodynamic solubility of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide in a panel of representative organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

5-bromo-N-methyl-2-(trifluoromethoxy)benzamide (solid, >98% purity)

-

Selected solvents (HPLC grade): Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM), Toluene, Hexane.

-

2 mL glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermomixer or temperature-controlled shaker

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Vials: Accurately weigh an excess amount of the solid compound (e.g., ~5-10 mg) into each 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. Prepare one vial for each solvent to be tested.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each corresponding vial.

-

Equilibration: Securely cap the vials and place them in a thermomixer set to a constant temperature (e.g., 25 °C) and vigorous agitation (e.g., 700-1000 rpm). Allow the samples to shake for 24 hours to ensure thermodynamic equilibrium is reached.[16]

-

Scientist's Note: 24 hours is a standard duration to ensure even slowly dissolving or potentially polymorphic compounds reach equilibrium. For routine screening, shorter time points (e.g., 4 hours) can be used, but this may represent kinetic solubility rather than true thermodynamic solubility.[16]

-

-

Phase Separation: After incubation, visually inspect the vials to confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

-

Scientist's Note: This filtration step is critical to remove any microscopic particulate matter that could interfere with the HPLC analysis and artificially inflate the solubility reading. Pre-wetting the filter with the same solvent can prevent loss of analyte due to adsorption.

-

-

Serial Dilution: The saturated solution will likely be too concentrated for direct HPLC analysis. Perform a precise serial dilution of the filtered supernatant with the same solvent used for dissolution to bring the concentration within the linear range of the calibration curve.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC method as described in the following section.

Caption: Experimental workflow for thermodynamic solubility.

Analytical Method: Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying the concentration of dissolved aromatic compounds.[17][18]

Example HPLC Method:

-

Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[18]

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (ACN) and water (both with 0.1% formic acid, for example). A typical starting point could be 60:40 ACN:Water. The exact ratio must be optimized to achieve good peak shape and retention time for the analyte.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for the UV absorbance maximum (λ-max) of the compound. Aromatic compounds typically absorb strongly in the 220-300 nm range.[1]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Calibration Curve: A multi-point calibration curve is essential for accurate quantification.

-

Prepare a high-concentration stock solution of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide in a suitable solvent (e.g., Acetonitrile).

-

Perform serial dilutions from this stock to create a series of standards of known concentration (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

Inject each standard into the HPLC system and record the peak area.

-

Plot the peak area versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used to calculate the concentration of the unknown samples. An R² value > 0.999 is considered excellent.

Calculation of Solubility: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Data Presentation

Results should be compiled into a clear, concise table. The following table presents a hypothetical but plausible set of results based on the structural analysis, which a researcher would populate with their own experimental data.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Aprotic | Acetone | 5.1 | High | [Experimental Value] |

| Acetonitrile | 5.8 | High | [Experimental Value] | |

| Ethyl Acetate | 4.4 | High | [Experimental Value] | |

| Chlorinated | Dichloromethane | 3.1 | High | [Experimental Value] |

| Polar Protic | Methanol | 5.1 | Moderate-High | [Experimental Value] |

| Ethanol | 4.3 | Moderate | [Experimental Value] | |

| Nonpolar | Toluene | 2.4 | Low | [Experimental Value] |

| Hexane | 0.1 | Very Low | [Experimental Value] |

Conclusion

This guide provides a comprehensive framework for approaching the solubility determination of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide. By combining a theoretical analysis of its molecular structure with a rigorous, step-by-step experimental protocol, researchers can generate reliable and accurate solubility data. This information is not merely a physical constant but a critical piece of the puzzle in drug development, informing everything from solvent selection for chemical reactions and purification to the design of effective formulation strategies for preclinical and clinical studies. The application of the robust shake-flask method coupled with precise HPLC quantification ensures the generation of high-quality, trustworthy data essential for advancing scientific research.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from [Link]

-

Zhang, C., et al. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data, 65(4), 1846-1855. Available from [Link]

-

Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methylbenzamide. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents.... Retrieved from [Link]

-

Bergström, C. A., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 16(10), 6595–6613. Available from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (PDF Document).

-

ResearchGate. (n.d.). Solubility of three types of benzamide derivatives.... Retrieved from [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. (PDF Document).

-

protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Monteiro, A. F., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 1533. Available from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

-

Bohon, R. L., & Claussen, W. F. (1951). The Solubility of Aromatic Hydrocarbons in Water. Journal of the American Chemical Society, 73(4), 1571–1578. Available from [Link]

-

ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.... Retrieved from [Link]

-

Lee, H., & Peart, T. E. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(13), 2584–2589. Available from [Link]

-

Meylan, W. M., et al. (1996). Correlation of the Aqueous Solubility of Hydrocarbons and Halogenated Hydrocarbons with Molecular Structure. Journal of Chemical Information and Computer Sciences, 36(4), 729–737. Available from [Link]

-

ResearchGate. (n.d.). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

Kämpfer, P., et al. (2019). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1598, 135-144. Available from [Link]

-

OuYang, X.-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(10), 1735-1742. Available from [Link]

-

Agilent Technologies. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines.... (Application Note). Retrieved from [Link]

-

Wang, Y., et al. (2024). Unexpected effect of halogenation on the water solubility of small organic compounds. Bioorganic & Medicinal Chemistry, 106, 117765. Available from [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. chem.ws [chem.ws]

- 3. Benzamide - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Imperial College London's repository [spiral.imperial.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Unexpected effect of halogenation on the water solubility of small organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. N-Methylbenzamide | 613-93-4 [chemicalbook.com]

- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. protocols.io [protocols.io]

- 16. enamine.net [enamine.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Safety Data Sheet (SDS) Technical Guide: 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide

Document Control:

-

Compound Class: Halogenated N-Alkyl Benzamide / Fluorinated Ether[1]

-

Applicability: Medicinal Chemistry & Process Development

-

Status: Provisional Technical Guidance (Based on Structure-Activity Analog Analysis)

Part 1: Compound Identity & Physicochemical Profiling

Chemical Identification

This guide addresses the handling of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide , a specialized building block often utilized in Structure-Activity Relationship (SAR) studies to modulate metabolic stability (via the -OCF3 group) and provide a handle for cross-coupling reactions (via the -Br group).[1]

-

Systematic Name: 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide[1]

-

Molecular Formula: C₉H₇BrF₃NO₂

-

Molecular Weight: ~298.06 g/mol

-

Predicted Physical State: White to off-white crystalline solid.[1]

-

Solubility Profile: Low water solubility; soluble in DMSO, DMF, Methanol, and Dichloromethane.

Functional Group Risk Analysis (The "Why" Behind the Hazards)

In the absence of a compound-specific LD50, safety protocols must be derived from the functional moieties present.[1]

| Functional Group | Associated Hazard | Mechanism of Action |

| Aryl Bromide | Acute Toxicity / Irritation | Heavy atom effect; potential for alkylating activity if metabolically activated (though less likely on aryl rings).[1] |

| Trifluoromethoxy (-OCF₃) | Thermal Decomposition Risk | CRITICAL: Stable under ambient conditions, but releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) upon combustion or high-temperature acidic hydrolysis [1].[1] |

| Secondary Amide | Skin/Eye Irritation | Hydrogen bonding capability increases adherence to mucosal membranes, leading to persistent irritation (H319). |

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived)

Based on structurally similar benzamides (e.g., 2-(Trifluoromethoxy)benzamide [2] and 5-bromo-2-methoxybenzamide).[1]

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Strategy

Treat this compound as a "Not Otherwise Specified" (N.O.S.) halogenated aromatic. The combination of lipophilicity (enhanced by -OCF3) and potential toxicity requires a barrier-protection approach superior to standard salts.[1]

Part 3: Safe Handling & Experimental Workflow

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood or Powder Enclosure .

-

Airflow: Maintain face velocity > 0.5 m/s.

-

Static Control: Use anti-static weighing boats; the -OCF3 group can contribute to static charge buildup in dry crystalline forms.

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard PPE | Enhanced Requirement for this Compound |

| Hands | Nitrile Gloves (0.11 mm) | Double Gloving Recommended. Fluorinated aromatics can permeate thin nitrile.[1] Use Nitrile (outer) + Laminate (inner) if handling solutions >100mM. |

| Eyes | Safety Glasses | Chemical Goggles if handling fine powder (dust risk). |

| Respiratory | N95 (if outside hood) | P100/P3 Respirator required if handling >10g outside containment (dust hazard). |

Workflow Visualization

The following diagram outlines the logical flow for handling this compound, emphasizing the "Stop/Go" decision points for safety.

Figure 1: Operational workflow for handling 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide, emphasizing containment during the solid phase.

Part 4: Emergency Response (The "HF" Contingency)

While the compound is stable, the trifluoromethoxy group (-OCF₃) presents a latent hazard during fire or thermal decomposition.[1]

Fire Fighting Measures

-

Hazard: Thermal decomposition > 250°C may release Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr), and Nitrogen Oxides (NOx).

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][9] Do not use high-pressure water jets (may scatter contaminated powder).[1]

-

Special Protocol: Firefighters must wear full turnout gear and SCBA. Any water runoff must be contained as it may be acidic (HF) and toxic to aquatic life.

First Aid (Exposure Pathways)

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Pulmonary edema from halogenated irritants can be delayed up to 48 hours.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may enhance transdermal absorption of the lipophilic compound).

-

Eye Contact: Rinse cautiously with water for 15 minutes.[3][5][8][10] Remove contact lenses if present.[2][3][4][5][6][7][9]

Part 5: Storage & Stability

-

Storage Condition: Store at 2–8°C (Refrigerated) . Keep container tightly closed.

-

Incompatibilities:

-

Strong Oxidizing Agents: Risk of exothermic reaction.[8]

-

Strong Acids/Bases: Hydrolysis of the amide bond or the trifluoromethoxy ether (under extreme conditions) [3].

-

-

Shelf Life: Re-test purity annually. Look for yellowing (indication of bromine release) or smell of acid (hydrolysis).

Part 6: Waste Disposal Protocol

Do not dispose of in general trash or sink.

-

Solid Waste: Collect in a container labeled "Solid Hazardous Waste - Halogenated Organic."

-

Liquid Waste: Combine with non-chlorinated solvents only if the total halogen content is tracked, otherwise place in "Halogenated Solvent Waste."

-

Destruction: Incineration requires a facility equipped with a scrubber for HF and HBr removal.

References

-

Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: Synthetic Approaches and Properties. ChemBioChem.[3][5][6] (Detailed analysis of -OCF3 stability and decomposition products). [1]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(Trifluoromethoxy)benzamide. (Used as the primary structural analog for hazard estimation). [1]

-

Sigma-Aldrich. (2025).[3][5] Safety Data Sheet: 5-Bromo-2-methoxybenzamide. (Analog for brominated benzamide handling).

-

PubChem. (2025).[11] Compound Summary: 5-bromo-2-methoxy-3-methylbenzamide.[1] National Library of Medicine. [1]

Sources

- 1. molforge.ai [molforge.ai]

- 2. tcichemicals.com [tcichemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. lookchem.com [lookchem.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. angenechemical.com [angenechemical.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 5-bromo-N-tert-butyl-N-fluoro-2-methylbenzamide | C12H15BrFNO | CID 177853158 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacophore of Stability: Trifluoromethoxy Benzamides in Medicinal Chemistry

The following technical guide details the medicinal chemistry applications, physicochemical rationale, and synthetic methodologies for Trifluoromethoxy (

Executive Summary

The trifluoromethoxy (

Part 1: The Physicochemical Rationale

Why on a Benzamide?

The incorporation of a trifluoromethoxy group onto a benzamide ring is rarely a random screen; it is a strategic decision driven by three specific physicochemical pillars:

1. The Super-Lipophilic Effect

The

| Substituent | Hansch | Hammett | Electronic Nature |

| 0.00 | 0.00 | Neutral | |

| -0.02 | -0.27 | Electron Donating | |

| 0.88 | 0.54 | Electron Withdrawing | |

| 1.04 | 0.35 | Electron Withdrawing |

-

Implication: In benzamide derivatives, which are often polar due to the amide H-bond donor/acceptor motif, the

group balances the overall logP, ensuring membrane permeability and blood-brain barrier (BBB) penetration (critical for CNS targets like ALS or glioblastoma).[1]

2. The Orthogonal Conformation (The Anomeric Lock)

Unlike the methoxy group (

-

Mechanism: This is driven by the anomeric effect (hyperconjugation from the oxygen lone pair

into the antibonding -

Drug Design Utility: This "twist" creates a distinct 3D vector, allowing the molecule to fill hydrophobic pockets that planar substituents cannot reach.

3. Metabolic Blockade

The

Part 2: Therapeutic Case Studies & SAR

Oncology: Hedgehog Pathway Inhibition (Sonidegib)

Sonidegib (Odomzo) represents the premier example of an

-

Role of

: Located on the 4'-position of the biphenyl ring, the

Figure 1: Mechanism of Action for Sonidegib. The

Pain Management: Nav1.7 Channel Blockers

Benzamide derivatives are emerging as potent blockers of Voltage-Gated Sodium Channels (Nav), specifically Nav1.7, a target for neuropathic pain.[1]

-

Mechanism: The

-phenyl moiety acts as a "pore plug" or voltage-sensor trapper.[1][2] The high lipophilicity allows the compound to access the intramembrane binding site through the lipid bilayer fenestrations.[1]

Part 3: Synthetic Methodologies

Synthesizing

Protocol A: The "Standard" Amide Coupling (Early Stage)

For most SAR exploration, the

Step-by-Step Workflow:

-

Activation: Dissolve 4-(trifluoromethoxy)benzoic acid (1.0 equiv) in DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF.[1] Stir at RT for 2 hours until gas evolution ceases.

-

Coupling: Concentrate to remove excess oxalyl chloride.[1][2] Redissolve the acid chloride in DCM.

-

Addition: Add the amine partner (e.g., an aniline or aminopyridine) (1.0 equiv) and DIPEA (2.0 equiv) at 0°C.

-

Workup: Warm to RT, stir 4 hours. Wash with 1N HCl, then sat.[1]

. -

Validation:

NMR should show a singlet around -58 ppm .

Protocol B: Late-Stage Silver-Mediated Trifluoromethoxylation (Advanced)

For complex scaffolds where the

Reaction: Oxidative trifluoromethoxylation of aryl stannanes or boronic acids.[2]

Reagents:

Figure 2: Late-Stage Trifluoromethoxylation Workflow. This pathway avoids the decomposition of the unstable

Detailed Protocol (Ag-Mediated):

-

Reagent Prep: In a glovebox, mix

(2.0 equiv) and 2,6-lutidine (1.0 equiv) in dry acetonitrile. -

Active Species: Add

(2.0 equiv) slowly at -30°C. Stir for 20 min to generate the -

Substrate Addition: Add the Benzamide-Aryl-Stannane precursor (1.0 equiv).

-

Oxidation: Add F-TEDA-

(Selectfluor) (1.2 equiv) in one portion.[1][2] -

Reaction: Warm to RT and stir for 12 hours.

-

Purification: Filter through Celite. The

product is isolated via silica gel chromatography (Hexane/EtOAc).[1]

Part 4: Metabolic & ADME Considerations

The strategic placement of

-

Blocking Hydroxylation: Benzamides are typically cleared via aromatic hydroxylation at the para-position followed by glucuronidation.[1][2]

completely blocks this pathway.[1][2] -

Lipophilicity-Driven Clearance: While metabolic stability increases, the high logP can lead to higher plasma protein binding (PPB).[1][2]

-

Design Tip: If PPB is too high (>99%), introduce polar side chains (e.g., morpholine, piperazine) on the amide nitrogen (as seen in Sonidegib) to counteract the lipophilicity of the

group.[1]

-

References

-

Physicochemical Properties of the Trifluoromethoxy Group

-

Sonidegib (Odomzo)

-

Late-Stage Trifluoromethoxyl

-

Voltage-G

-

Sorafenib Analogs and Autophagy

Sources

- 1. sonidegib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sonidegib | Smoothened Receptors | Tocris Bioscience [tocris.com]

- 4. repository.cshl.edu [repository.cshl.edu]

- 5. scispace.com [scispace.com]

- 6. Novel Sorafenib-Based Structural Analogues: In Vitro Anticancer Evaluation of t-MTUCB and t-AUCMB - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Conformational Dynamics of 5-Bromo-N-methyl-2-(trifluoromethoxy)benzamide: A Technical Guide

Executive Summary

The rational design of halogenated and fluorinated benzamides is a cornerstone of modern medicinal chemistry, yielding robust scaffolds for kinase inhibitors, radiolabeled imaging agents, and targeted therapeutics. 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide (C9H9BrF3NO2) represents a highly functionalized building block characterized by a unique 1,2,5-trisubstituted aromatic system.

This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of this compound. By moving beyond basic spectral reporting, this guide explores the causality behind the molecule's spectroscopic behavior—specifically, how the steric bulk of the ortho-trifluoromethoxy group dictates amide bond rotameric states, and how isotopic signatures serve as internal controls during mass spectrometric validation.

Molecular Architecture & Conformational Dynamics

To accurately analyze 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide, one must first understand the steric and electronic interplay of its substituents.

The Ortho-Effect and OCF3 Conformation

The trifluoromethoxy (-OCF3) group is a highly electronegative, lipophilic moiety. Unlike the methoxy (-OCH3) group, which typically lies coplanar with the aromatic ring to maximize p-π conjugation, the -OCF3 group strongly prefers a perpendicular conformation [1]. This orthogonal geometry minimizes steric repulsion between the bulky fluorine atoms and adjacent ortho-substituents (in this case, the N-methylcarboxamide group).

Amide Bond Rotamers

The C-N bond of the N-methylamide group possesses partial double-bond character due to resonance. When flanked by a bulky, perpendicular ortho-OCF3 group, the rotational energy barrier around the C-N bond increases significantly. At room temperature, this restricted rotation traps the molecule in distinct cis and trans rotameric states. Consequently, standard room-temperature NMR will often display broadened or duplicated peaks for the N-methyl protons and the amide proton, necessitating advanced variable-temperature techniques to resolve the true molecular structure.

Figure 1: Causal relationship between steric hindrance, conformational dynamics, and NMR strategy.

Comprehensive Structural Elucidation Protocols

A robust analytical pipeline requires orthogonal techniques that cross-validate each other. The following methodologies establish a self-validating system for compound verification.

High-Resolution Mass Spectrometry (HRMS)

HRMS is deployed to confirm the exact elemental composition. For brominated compounds, the mass spectrum is self-validating due to the natural abundance of bromine isotopes (^79^Br and ^81^Br), which exist in a nearly 1:1 ratio[2]. The presence of twin molecular ion peaks ([M+H]^+^ and [M+2+H]^+^) separated by exactly 1.998 Da with equal intensity is an absolute confirmation of a mono-brominated species[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the topological map of the molecule. The 1,2,5-trisubstitution pattern on the benzene ring yields a highly specific proton splitting system:

-

H-6 (ortho to amide, meta to Br): Appears as a fine doublet (

Hz). -

H-4 (ortho to H-3, meta to H-6): Appears as a doublet of doublets (

Hz). -

H-3 (ortho to OCF

Hz).3, ortho to H-4): Appears as a doublet (

Because of the aforementioned rotameric states, Variable-Temperature (VT) NMR is a strict requirement. Heating the sample to 60–80 °C provides enough thermal energy to overcome the C-N rotational barrier, coalescing the duplicated N-methyl signals into a single, sharp doublet (coupled to the N-H proton).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to assess functional group integrity and hydrogen-bonding states. The N-methyl benzamide scaffold exhibits characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands[3]. The position of the carbonyl band is highly sensitive to self-association and steric effects[3]. Furthermore, the -OCF3 group yields intense, broad C-F stretching vibrations in the fingerprint region.

Figure 2: Multi-modal spectroscopic workflow for structural elucidation of halogenated benzamides.

Experimental Methodologies

To ensure scientific integrity, the following step-by-step protocols incorporate built-in validation checks.

Protocol A: Self-Validating LC-HRMS Workflow

-

System Calibration: Calibrate the TOF/Orbitrap mass spectrometer using a standard calibration mix to achieve a mass accuracy of

ppm. -

Blank Validation: Inject a blank solvent (e.g., LC-MS grade Methanol/Water + 0.1% Formic Acid) to establish a baseline and rule out column carryover.

-

Sample Preparation: Dissolve 1 mg of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL.

-

Acquisition: Run the sample in Positive Electrospray Ionization (ESI+) mode.

-

Data Verification: Locate the molecular ion. Verify that the[M+H]^+^ peak at m/z 299.9847 and the[M+2+H]^+^ peak at m/z 301.9827 are present in a 1:1 ratio, validating the presence of exactly one bromine atom[2].

Protocol B: Variable Temperature (VT) NMR Protocol

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-

. (DMSO is chosen over CDCl3to allow for higher temperature ranges without solvent boiling). -

Probe Calibration (Internal Control): Insert a standard ethylene glycol NMR tube to calibrate the probe temperature accurately.

-

Room Temperature Acquisition: Acquire standard ^1^H, ^13^C, and ^19^F spectra at 25 °C. Note the broadened or split peaks for the -NHCH

3protons. -

Thermal Ramp: Increase the probe temperature in 10 °C increments up to 80 °C. Allow 5 minutes of equilibration at each step.

-

Coalescence Verification: Acquire a ^1^H spectrum at 80 °C. The N-methyl signal must resolve into a sharp doublet, confirming that the initial peak duplication was due to rotameric exchange rather than chemical impurities.

Quantitative Data Summaries

The following tables summarize the predicted and validated quantitative metrics for 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide.

Table 1: Predicted ^1^H and ^19^F NMR Spectral Assignments (DMSO- , 80 °C)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment |

| ^1^H | 8.30 | Broad quartet | ~ 4.5 Hz | 1H | Amide -NH |

| ^1^H | 7.75 | Doublet | 2.5 Hz | 1H | Aromatic H-6 |

| ^1^H | 7.68 | Doublet of doublets | 8.5, 2.5 Hz | 1H | Aromatic H-4 |

| ^1^H | 7.40 | Doublet | 8.5 Hz | 1H | Aromatic H-3 |

| ^1^H | 2.80 | Doublet | 4.5 Hz | 3H | Amide -NCH |

| ^19^F | -57.5 | Singlet | N/A | 3F | -OCF |

Table 2: High-Resolution Mass Spectrometry (HRMS) Isotopic Signatures

| Isotope Species | Formula | Theoretical m/z [M+H]^+^ | Relative Abundance | Diagnostic Value |

| Monoisotopic (^79^Br) | C | 299.9847 | 100% | Base mass confirmation |

| Heavy Isotope (^81^Br) | C | 301.9827 | ~ 97.3% | Confirms 1x Bromine atom |

Table 3: Key FT-IR Vibrational Band Assignments

| Wavenumber (cm^-1^) | Band Shape | Assignment | Structural Significance |

| 3250 - 3350 | Broad, medium | N-H Stretch | Indicates hydrogen bonding state of the amide |

| 1640 - 1660 | Sharp, strong | Amide I (C=O Stretch) | Confirms secondary carboxamide[3] |

| 1530 - 1550 | Sharp, strong | Amide II (N-H Bend) | Confirms secondary carboxamide[3] |

| 1150 - 1250 | Broad, very strong | C-F Stretch | Confirms the presence of the -OCF |

| 1050 - 1070 | Sharp, medium | C-Br Stretch | Confirms halogenation |

References

-

The Journal of Physical Chemistry A (ACS Publications). "Structure and Conformation of 4-Fluoro(trifluoromethoxy)benzene: Gas Electron Diffraction and Quantum Chemical Calculations." ACS Publications. Available at:[Link]

-

ResearchGate. "FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide." ResearchGate Publications. Available at:[Link]

Sources

Technical Profile: Physicochemical Characterization of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide

[1]

Executive Summary

5-bromo-N-methyl-2-(trifluoromethoxy)benzamide is a specialized halogenated benzamide derivative utilized primarily as a pharmacophore fragment in medicinal chemistry. Its structural core combines the lipophilic, metabolically stable trifluoromethoxy (-OCF

Current Data Status: As a specialized intermediate, specific experimental physicochemical constants for this exact structure are not indexed in public standard chemical registries. The values presented in this guide are high-confidence calculated estimates derived from Structure-Property Relationship (SPR) analysis of validated structural analogs (e.g., 4-bromo-N-methylbenzamide and 2-(trifluoromethyl)benzamide).

Key Physicochemical Metrics (Calculated)

| Property | Value / Range | Confidence | Context |

| Physical State | Solid (Crystalline powder) | High | Based on MW (298.06 g/mol ) and amide H-bonding. |

| Melting Point | 135 – 155 °C | Medium | Lower than primary amides due to N-methylation; sterically strained by ortho-OCF |

| Boiling Point | 315 ± 25 °C | High | Theoretical value at 760 mmHg. Likely decomposes prior to boiling. |

| LogP (Predicted) | ~3.2 – 3.5 | High | Highly lipophilic due to -Br and -OCF |

Structural Analysis & Property Prediction

To understand the thermal behavior of this compound, one must analyze the competing electronic and steric forces within the molecule.

Structural Logic

-

The Amide Core (-CONHMe): The N-methyl group removes one hydrogen bond donor compared to a primary amide (-CONH

), typically lowering the melting point by 20–40 °C due to reduced intermolecular lattice energy. -

The Ortho-Trifluoromethoxy Group (-OCF

): This is a bulky, electron-withdrawing group. Its position at C2 creates significant steric clash with the amide carbonyl at C1, forcing the amide bond out of planarity with the benzene ring. This "twist" disrupts efficient crystal packing, preventing the melting point from reaching the highs seen in para-substituted analogs. -

The Meta-Bromine Atom (-Br): Located at C5, the heavy bromine atom increases London dispersion forces and molecular weight, counteracting the packing disruption and ensuring the compound remains a solid well above 100 °C.

Analog Comparison

The predicted melting point is triangulated from these experimentally verified analogs:

-

4-Bromo-N-methylbenzamide: MP 173–174 °C (High symmetry, efficient packing).

-

3-Bromo-N-methylbenzamide: MP ~93 °C (Lower symmetry).

-

2-(Trifluoromethyl)benzamide: MP 160–164 °C (Primary amide, strong H-bonding).

Experimental Determination Protocols

For researchers synthesizing this compound, accurate determination of thermal properties is the primary method for validating purity.

Melting Point Determination (Capillary Method)

Objective: Confirm identity and purity (sharp range < 2 °C indicates high purity).

-

Preparation: Dry the sample under vacuum (40 °C, 10 mbar) for 4 hours to remove solvent inclusions (DCM/Ethyl Acetate solvates are common with benzamides).

-

Loading: Pack 2–3 mm of substance into a glass capillary tube. Ensure the powder is compact.

-

Ramping:

-

Rapid heat to 110 °C.

-

Slow ramp (1 °C/min) from 110 °C upwards.

-

-

Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).

-

Note: If the compound turns brown/black before melting, it is decomposing. Switch to DSC.

-

Differential Scanning Calorimetry (DSC)

Objective: Distinguish between melting and decomposition.

-

Protocol: Seal 2–5 mg in a crimped aluminum pan.

-

Cycle: Heat from 40 °C to 250 °C at 10 °C/min under Nitrogen purge (50 mL/min).

-

Interpretation: A sharp endothermic peak indicates melting. An exothermic baseline shift immediately following indicates decomposition.

Boiling Point & Distillation

Critical Warning: Do NOT attempt to distill this compound at atmospheric pressure. The predicted boiling point (~315 °C) exceeds the thermal stability of the C-Br and amide bonds.

-

Purification: Use vacuum distillation only if necessary.

-

Estimated BP at Reduced Pressure: ~160–180 °C at 0.5 mmHg.

-

Preferred Purification: Recrystallization (EtOH/Water) or Flash Chromatography (Hexane/EtOAc).

Synthetic Context & Workflow

The melting point is the first "gate" in the synthesis workflow. Below is the standard synthesis route and the logic flow for property validation.

Figure 1: Synthesis pathway highlighting the melting point as the final Quality Control (QC) validation step.

Applications in Drug Discovery

The specific physicochemical profile of this compound drives its utility:

-

Solubility: The lipophilic -OCF

and -Br groups make it poorly soluble in water (< 1 mg/mL) but highly soluble in DMSO and DCM. This requires organic co-solvents for biological assays. -

Metabolic Stability: The -OCF

group blocks metabolic oxidation at the 2-position, while the amide N-methyl limits proteolytic cleavage compared to primary amides. -

Handle for Diversity: The 5-bromo position is electronically activated for Palladium-catalyzed coupling, allowing researchers to elaborate the core into complex biaryl systems while retaining the trifluoromethoxy "anchor."

References

-

LookChem. (2025). 2-(Trifluoromethyl)benzamide Safety Data Sheet. Retrieved from

-

ChemicalBook. (2025). 4-Bromo-N-methylbenzamide Properties and Synthesis. Retrieved from

-

PubChem. (2025). Compound Summary: 2-(Trifluoromethyl)benzamide.[1] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). 5-Bromo-2-(trifluoromethyl)benzoic acid Product Sheet. Retrieved from

-

Cheméo. (2025).[2] Physical Properties of Halogenated Benzamides. Retrieved from

lipophilicity and LogP values of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide

An In-Depth Technical Guide on the Lipophilicity and LogP Dynamics of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide

Executive Summary

In modern rational drug design, the precise modulation of a molecule's partition coefficient (LogP) is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. As a Senior Application Scientist, I approach the physicochemical profiling of building blocks like 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide not merely as a data-gathering exercise, but as a foundational step in predicting pharmacokinetics. This whitepaper deconstructs the structural causality behind the lipophilicity of this specific compound, provides consensus predictive models, and details self-validating experimental protocols for empirical LogP determination.

Structural Deconstruction & Causality of Lipophilicity

The lipophilicity of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide is governed by the intricate interplay of its core scaffold and its highly electron-withdrawing, lipophilic substituents. Understanding the contribution of each moiety is essential for predicting its behavior in biological systems.

-

The N-methylbenzamide Core: The base benzamide structure provides a moderate baseline lipophilicity while introducing critical hydrogen bond donor (-NH) and acceptor (C=O) sites. The N-methyl substitution slightly increases the lipophilicity compared to a primary amide by capping a hydrogen bond donor.

-

The Trifluoromethoxy (-OCF₃) Group: Positioned at the ortho position, the -OCF₃ group acts as a "super-halogen"[1]. It is highly lipophilic, possessing a Hansch hydrophobicity constant (

) of +1.04, which is significantly higher than that of a standard trifluoromethyl (-CF₃) group ( -

The Bromine (-Br) Substitution: Located at the meta position (relative to the amide), the heavy bromine atom adds significant steric bulk and further drives up the partition coefficient (

= +0.86).

Diagram 1: Structure-Property Relationship (SPR) map detailing lipophilic contributions.

Table 1: Hansch Lipophilicity ( ) Constants for Key Substituents

To contextualize the compound's design, we compare the experimental Hansch constants of its substituents against common alternatives[1][2].

| Substituent | Hansch | Electronic Effect (Hammett | Mechanistic Role in Drug Design |

| -CH₃ | +0.52 | -0.17 | Baseline alkyl lipophilicity |

| -CF₃ | +0.88 | +0.54 | High metabolic stability, rigid |

| -Br | +0.86 | +0.23 | Heavy halogen, steric blocker |

| -OCF₃ | +1.04 | +0.35 | "Super-halogen", conformational flexibility |

Theoretical LogP Calculation & Consensus Modeling

Before initiating wet-lab protocols, we establish a theoretical baseline using orthogonal computational algorithms. Relying on a single predictive model can introduce bias, especially for heavily halogenated compounds where intramolecular dipole interactions (like the ortho-effect between the amide and the -OCF₃ group) can skew results. Therefore, a consensus approach is mandatory.

Table 2: Consensus LogP Predictions for 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide

| Algorithm | Predicted LogP | Methodology & Causality |